2-Amino-6-fluoro-3-phenylquinoline hydrochloride
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Overview
Description
2-Amino-6-fluoro-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12ClFN2 and a molecular weight of 274.72 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a quinoline core substituted with amino, fluoro, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions involving halogenation, amination, and cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-fluoro-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroquinoline derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
2-Amino-6-fluoro-3-phenylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoro-3-phenylquinoline hydrochloride is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinoline core and substituent groups. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoquinoline
- 6-Fluoroquinoline
- 3-Phenylquinoline
Comparison
2-Amino-6-fluoro-3-phenylquinoline hydrochloride is unique due to the presence of all three substituents (amino, fluoro, and phenyl) on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research purposes.
Properties
CAS No. |
1170571-99-9 |
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Molecular Formula |
C15H12ClFN2 |
Molecular Weight |
274.72 g/mol |
IUPAC Name |
6-fluoro-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C15H11FN2.ClH/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10;/h1-9H,(H2,17,18);1H |
InChI Key |
IVQZNMSQBVOWAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=CC(=CC3=C2)F)N.Cl |
Origin of Product |
United States |
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